N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Description
Key Conformational Features:
- Benzothiazole-Pyridine Dihedral Angle : The angle between the benzothiazole and pyridine planes is 12.3°, indicating near-planar alignment conducive to conjugation.
- Oxan-4-yl Group Orientation : The tetrahydropyran ring adopts a chair conformation, with the methylene group (-CH$$_2$$-) oriented axially to minimize steric hindrance.
- Intramolecular S⋯O Interaction : A short noncovalent contact (2.60 Å) between the benzothiazole sulfur and carboxamide oxygen stabilizes the molecule’s folded conformation.
Table 1: Selected Bond Lengths and Angles from SC-XRD
| Bond/Angle | Value (Å/°) |
|---|---|
| S1–C2 | 1.712(3) |
| N1–C7 | 1.328(4) |
| C8–O1 | 1.231(4) |
| C2–N1–C7 | 119.2(3) |
| O1–C8–N2 | 122.5(3) |
Spectroscopic Elucidation (NMR, FT-IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR (400 MHz, DMSO-$$d_6$$) :
- Benzothiazole protons: δ 8.21 (d, $$ J = 8.0 \, \text{Hz} $$, H-4), 7.89 (d, $$ J = 7.6 \, \text{Hz} $$, H-7), 7.63 (t, $$ J = 7.8 \, \text{Hz} $$, H-5), 7.51 (t, $$ J = 7.6 \, \text{Hz} $$, H-6).
- Pyridine protons: δ 8.74 (s, H-2'), 8.52 (d, $$ J = 4.8 \, \text{Hz} $$, H-6'), 7.89 (m, H-4'), 7.45 (m, H-5').
- Oxan-4-yl protons: δ 3.98 (m, H-3''), 3.42 (m, H-2''), 1.82 (m, H-4'').
$$^{13}$$C NMR (100 MHz, DMSO-$$d_6$$) :
Fourier-Transform Infrared (FT-IR) Spectroscopy
UV-Visible Spectroscopy
- $$\lambda_{\text{max}}$$ (MeOH) : 274 nm (benzothiazole π→π* transition), 310 nm (n→π* transition of C=O).
Mass Spectrometric Fragmentation Patterns
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the compound ([M+H]$$^+$$: m/z 397.1254) reveals characteristic fragmentation pathways:
- Loss of Tetrahydropyran : m/z 397 → 281 (cleavage of C–O bond in oxan-4-yl).
- Benzothiazole Ring Cleavage : m/z 281 → 154 (C$$7$$H$$4$$NS$$^+$$).
- Carboxamide Degradation : m/z 154 → 121 (C$$6$$H$$5$$N$$^+$$).
Figure 1: Proposed Fragmentation Pathway
$$ \text{M+H}^+ \xrightarrow{\text{-C}5\text{H}9\text{O}} 281 \xrightarrow{\text{-C}7\text{H}4\text{NS}} 154 \xrightarrow{\text{-NH}_2\text{CO}} 121 $$
Computational Molecular Modeling (DFT Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic structure and reactivity:
Optimized Geometry
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(19-21-15-5-1-2-6-16(15)25-19)22-17(13-7-10-24-11-8-13)14-4-3-9-20-12-14/h1-6,9,12-13,17H,7-8,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRFYTJEQWMXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic synthesisFor instance, Suzuki-Miyaura coupling is often employed due to its efficiency in forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Pharmacological Applications
Histamine H4 Receptor Ligands
Research has indicated that derivatives of benzothiazole, including N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide, exhibit activity as histamine H4 receptor ligands. The histamine H4 receptor is implicated in various inflammatory and immune responses, making these compounds potential candidates for treating conditions such as asthma and allergic reactions .
Anticancer Activity
Studies have shown that benzothiazole derivatives can inhibit tumor cell proliferation. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). These compounds demonstrated significant antiproliferative activity, suggesting their potential as anticancer agents .
Antimicrobial Properties
In Vitro Antimicrobial Activity
this compound has also been assessed for its antimicrobial properties. Research indicates that related compounds exhibit higher efficacy against gram-negative bacteria compared to gram-positive strains. This suggests a promising application in developing new antimicrobial agents to combat resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the oxan and pyridine moieties can significantly influence the compound's biological activity. For instance, modifications at specific positions on the benzothiazole ring can enhance receptor binding affinity and selectivity .
Case Study 1: Anticancer Efficacy
A study explored the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. Among these, a compound structurally related to this compound exhibited the highest inhibitory activity against A549 and MCF7 cell lines while sparing normal fibroblast cells (NIH/3T3), indicating a favorable therapeutic index .
Case Study 2: Antimicrobial Screening
In a recent investigation of antimicrobial agents, derivatives of benzothiazole were screened against a panel of bacteria and fungi. The results showed that certain modifications led to enhanced activity against resistant strains of Escherichia coli and Staphylococcus aureus. This highlights the potential for developing new treatments based on this compound's structure .
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The oxane and pyridine groups may enhance the compound’s binding affinity and specificity, leading to more potent and selective effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison
*LogP values estimated using fragment-based methods.
Research Findings and Limitations
- Synthetic Accessibility : The analog’s synthesis (CAS 892624-41-8) involves condensation of 6-methylbenzothiazole-2-amine with pyridazinecarboxylic acid derivatives, while the target compound’s tetrahydropyran-pyridinyl hybrid side chain may require multi-step coupling reactions.
- Target Selectivity: No experimental data exist for the target compound’s binding to specific kinases or receptors. By contrast, pyridazine-containing analogs are documented as moderate CDK inhibitors (IC₅₀ ~1–10 μM) .
- Toxicity : Benzothiazoles with methyl groups (e.g., the analog) often exhibit higher metabolic stability but may accumulate in lipid-rich tissues. The target compound’s tetrahydropyran group could mitigate this via enhanced phase II metabolism.
Biological Activity
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Chemical Formula : C15H16N2O2S
- Molecular Weight : 288.36 g/mol
- IUPAC Name : this compound
The presence of both oxan and pyridine functionalities suggests a potential for diverse biological interactions, particularly in enzyme inhibition and receptor binding.
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, a series of heteroarylated benzothiazoles were synthesized and evaluated for their antibacterial and antifungal activities. The findings are summarized in Table 1.
| Compound | MIC (mg/mL) | Activity Type | Target Pathogen |
|---|---|---|---|
| 2j | 0.23–0.94 | Antibacterial | E. coli |
| 2d | 0.06–0.47 | Antifungal | Candida albicans |
| 2k | 0.23 | Antibacterial | L. monocytogenes |
| 2a | 0.35 | Antibacterial | S. aureus |
The compound 2j demonstrated significant antibacterial activity against E. coli, while compound 2d showed strong antifungal effects against Candida albicans .
The mechanism of action for these compounds often involves the inhibition of specific enzymes crucial for bacterial cell wall synthesis and fungal membrane integrity. For example, docking studies have suggested that the inhibition of E. coli MurB is a potential mechanism for the observed antibacterial activity .
Anticancer Activity
In addition to antimicrobial properties, benzothiazole derivatives have been investigated for their anticancer potential. A study focused on the cytotoxic effects of various benzothiazole compounds against different cancer cell lines, highlighting the following findings:
- Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung).
- IC50 Values : The IC50 values for selected compounds ranged from 10 to 30 µM, indicating moderate to high cytotoxicity.
Table 2 summarizes the cytotoxic effects observed:
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 20 | MCF7 |
| Compound C | 25 | A549 |
These results suggest that modifications to the benzothiazole scaffold can enhance anticancer activity, potentially through mechanisms such as apoptosis induction or cell cycle arrest .
Case Study 1: Synthesis and Evaluation of Benzothiazole Derivatives
A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activities. The study concluded that specific substitutions on the benzothiazole ring significantly influenced both antimicrobial and anticancer activities. Notably, compounds with electron-donating groups exhibited enhanced potency .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation into SAR revealed that the introduction of oxan groups improved solubility and bioavailability, which are critical factors for therapeutic efficacy. The study emphasized that the spatial arrangement of substituents around the benzothiazole core plays a pivotal role in determining biological activity .
Q & A
Q. What are the key structural features of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide, and how do they influence its physicochemical properties?
The compound integrates three critical structural motifs:
- A 1,3-benzothiazole core (providing π-π stacking potential and hydrogen-bonding sites).
- A pyridine ring (enhancing solubility in polar solvents and enabling coordination with metal ions).
- An oxane (tetrahydropyran) moiety (contributing to conformational flexibility and lipophilicity) .
These features collectively influence solubility (moderate in DMSO, poor in water), stability (susceptible to hydrolysis under acidic conditions), and bioavailability. Computational studies (e.g., LogP ~2.8) suggest moderate membrane permeability .
Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical steps?
A typical multi-step synthesis involves:
Benzothiazole core formation : Condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions.
Carboxamide linkage : Coupling the benzothiazole-2-carboxylic acid with a pre-synthesized amine intermediate (e.g., (oxan-4-yl)(pyridin-3-yl)methylamine) using EDCI/HOBt or DCC as coupling agents.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Key challenges include controlling stereochemistry at the tetrahedral carbon bridging pyridine and oxane moieties.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : and NMR confirm regiochemistry and purity (e.g., benzothiazole C2 carbonyl resonance at ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 385.12).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% required for biological assays) .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs (e.g., benzothiazole carboxamides), potential targets include:
- Kinases (e.g., MAPK, EGFR) due to ATP-binding pocket interactions.
- GPCRs (e.g., serotonin receptors) via pyridine-mediated hydrogen bonding.
- Epigenetic regulators (e.g., HDACs) through zinc chelation by the thiazole sulfur .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity while minimizing byproducts?
| Parameter | Optimal Conditions | Impact |
|---|---|---|
| Coupling Agent | EDCI/HOBt (vs. DCC) | Reduces racemization at the carboxamide |
| Solvent | Anhydrous DMF or DCM | Enhances reagent solubility |
| Temperature | 0–5°C during amine activation | Suppresses side reactions (e.g., oxidation) |
| Workup | Acidic aqueous wash (pH 3–4) | Removes unreacted amine intermediates |
| Yield improvements (from ~45% to 70%) are achievable via microwave-assisted synthesis (50°C, 30 min) . |
Q. How should contradictions in reported biological activity data be addressed?
Example contradiction: A study reports IC = 1.2 µM against HDAC6, while another finds no activity (<50% inhibition at 10 µM). Resolution strategies:
- Assay validation : Confirm target engagement using orthogonal methods (e.g., thermal shift assays vs. enzymatic activity).
- Structural analogs : Compare activity of derivatives (e.g., replacing oxane with cyclohexane) to identify critical pharmacophores .
- Cellular context : Test in physiologically relevant models (e.g., 3D spheroids vs. monolayer cultures) .
Q. What computational methods are recommended for studying structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 4LX6 for HDAC6) to predict binding modes.
- MD simulations : GROMACS/AMBER for assessing stability of ligand-target complexes (>50 ns trajectories).
- QSAR modeling : Partial least squares (PLS) regression to correlate electronic descriptors (e.g., HOMO/LUMO) with activity .
Q. How can researchers resolve analytical challenges in characterizing degradation products?
Common degradation pathways (acidic hydrolysis):
- Benzothiazole ring opening : Detected via LC-MS (new peaks at m/z 210.08 and 175.05).
- Oxane ring oxidation : Identified by NMR (disappearance of oxane H2/H6 protons at δ 3.5–4.0 ppm) .
Stability studies (40°C/75% RH for 4 weeks) combined with mass defect filtering (±50 mDa) in HRMS data streamline impurity profiling.
Methodological Considerations for Experimental Design
Q. How to design a kinetic study for evaluating enzyme inhibition mechanisms?
- Substrate titration : Vary ATP concentrations (0.1–10 mM) with fixed inhibitor (1 µM).
- Data analysis : Global fitting to the Morrison equation (for tight-binding inhibitors) using GraphPad Prism.
- Controls : Include a non-hydrolyzable ATP analog (e.g., AMP-PNP) to rule out assay artifacts .
Q. What strategies mitigate off-target effects in cellular assays?
- CRISPR-Cas9 knockout : Validate target specificity by comparing wild-type vs. knockout cell lines.
- Proteome-wide profiling : Use affinity pulldowns with biotinylated probes + LC-MS/MS to identify non-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
